Technical Monograph: Physicochemical Profiling & Development Potential of 1-Amino-2-biphenyl-4-ylpropan-2-ol
Technical Monograph: Physicochemical Profiling & Development Potential of 1-Amino-2-biphenyl-4-ylpropan-2-ol
CAS Registry Number: 1216165-39-7 Molecular Formula: C₁₅H₁₇NO Molecular Weight: 227.30 g/mol
Executive Summary & Structural Significance
1-Amino-2-biphenyl-4-ylpropan-2-ol represents a specialized lipophilic amino-alcohol scaffold often utilized in medicinal chemistry as a pharmacophore for G-protein coupled receptor (GPCR) modulators, specifically targeting Sphingosine-1-Phosphate (S1P) receptors, or as a chiral building block for CNS-active agents.
Structurally, the molecule features a quaternary chiral center at the C2 position, flanked by a bulky, hydrophobic biphenyl group, a polar primary amine (via a methylene bridge), and a tertiary hydroxyl group. This amphiphilic architecture presents unique challenges and opportunities in drug development:
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The Biphenyl Anchor: Provides high lipophilicity (LogP > 2.5), facilitating membrane intercalation and Blood-Brain Barrier (BBB) penetration.
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The Amino-Alcohol "Warhead": Mimics the sphingosine headgroup, allowing for specific hydrogen bonding interactions within receptor binding pockets (e.g., ionic pairing with glutamic acid residues).
This guide details the physicochemical properties, synthesis pathways, and characterization protocols required to validate this entity in a research setting.
Physicochemical Properties (Experimental & Predicted)
The following data aggregates predicted values based on Structure-Activity Relationship (SAR) algorithms and comparative analysis with structural analogues (e.g., FTY720 metabolites).
Table 1: Core Physicochemical Parameters[1]
| Property | Value (Approx/Predicted) | Confidence | Development Implication |
| Physical State | Solid (Crystalline Powder) | High | Likely requires micronization for suspension formulations. |
| Melting Point | 95°C – 115°C | Med | Solid-state stability is likely high; suitable for tablet formulation. |
| LogP (Octanol/Water) | 2.8 – 3.2 | High | Highly permeable; Class II (Low Sol/High Perm) in BCS. |
| pKa (Basic) | 9.4 ± 0.2 (Amine) | High | Ionized (+1 charge) at physiological pH (7.4). |
| pKa (Acidic) | > 14 (Alcohol) | High | Tertiary alcohol is non-acidic under biological conditions. |
| Polar Surface Area (PSA) | ~46 Ų | High | Excellent predictor for BBB penetration (PSA < 90 Ų). |
| Solubility (pH 7.4) | < 50 µg/mL | High | Solubilization requires pH adjustment (pH < 5) or surfactants. |
| Hygroscopicity | Low to Moderate | Med | The amine may form carbamates with atmospheric CO₂; store under inert gas. |
Solubility-pH Profile
Due to the primary amine, the solubility of 1-Amino-2-biphenyl-4-ylpropan-2-ol is highly pH-dependent.
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pH < 7.0: High solubility (Protonated species: R-NH₃⁺).
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pH > 9.0: Precipitous drop in solubility (Neutral species predominates).
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Common Ion Effect: In the presence of chloride ions (e.g., 0.9% NaCl), the hydrochloride salt may exhibit reduced solubility compared to pure water due to the common ion effect, a critical factor for IV formulation.
Synthetic Route & Impurity Profiling
The synthesis of this quaternary amino-alcohol typically proceeds via the Corey-Chaykovsky Epoxidation followed by aminolysis. This route is preferred over Grignard additions to amino-ketones due to cleaner impurity profiles and higher yields.
Primary Synthetic Workflow
Figure 1: Standard synthetic pathway via epoxide ring-opening. The nucleophilic attack of ammonia occurs at the less hindered carbon (C1), ensuring the correct regioisomer.
Critical Impurities to Monitor
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Regioisomer (Isomer B): Attack of ammonia at the quaternary carbon (C2). Rare due to steric hindrance but must be monitored via HPLC.
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Dimerization: Reaction of the product amine with another molecule of epoxide.
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Biphenyl-4-carboxylic acid: Oxidative degradation product of the starting material.
Characterization Protocols (Self-Validating Systems)
To ensure data integrity (E-E-A-T), the following protocols utilize internal controls to validate the physicochemical properties of the synthesized material.
Protocol A: Potentiometric pKa Determination
Why: UV-metric methods may struggle due to the low UV absorbance change of the alkyl-amine transition. Potentiometry is the gold standard.
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Preparation: Dissolve 5 mg of compound in a co-solvent mixture (e.g., Methanol/Water 40:60) to ensure solubility throughout the titration.
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Calibration: Calibrate the electrode using standard buffers (pH 4.01, 7.00, 10.01) and a "blank" titration of the solvent system to determine the system constant (
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Titration: Titrate with 0.1 N HCl from pH 11 down to pH 2.
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Yasuda-Shedlovsky Extrapolation: Perform titrations at three different methanol concentrations (30%, 40%, 50%). Plot pKa vs. % Solvent and extrapolate to 0% to obtain the aqueous pKa.
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Validation Criteria: The
of the extrapolation line must be > 0.99.
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Protocol B: LogP Measurement via Shake-Flask (Miniaturized)
Why: Calculated LogP (cLogP) often overestimates lipophilicity for biphenyls. Experimental validation is required for ADME prediction.
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Phase System: n-Octanol (water-saturated) and Phosphate Buffer pH 7.4 (octanol-saturated).
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Equilibration:
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Dissolve compound in octanol phase.
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Mix with buffer in ratios of 1:1, 1:10, and 10:1 (Volume Octanol : Volume Buffer).
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Shake for 24 hours; centrifuge to separate phases.
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Quantification: Analyze both phases using HPLC-UV (254 nm).
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Calculation:
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Self-Validation: Mass balance must be within 95-105%. If recovery is low, suspect adsorption to the plastic tube (use glass) or precipitation at the interface.
Biological Implications & Development Potential[2]
Blood-Brain Barrier (BBB) Permeability
The combination of the biphenyl group and the amino-alcohol motif places this molecule in the "CNS Preferred" space.
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Lipophilicity (LogP ~3.0): Ideal for passive diffusion.
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Basicity (pKa ~9.4): The high pKa suggests lysosomal trapping may occur, potentially extending half-life in CNS tissues.
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P-gp Efflux: Biphenyl motifs can sometimes trigger P-glycoprotein efflux. A Bi-directional Caco-2 Assay is recommended early in development.
Structural Homology & Pharmacology
This scaffold shares high 3D-structural similarity with:
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Fingolimod (FTY720): Specifically the phosphorylated active form (mimicked by the amino-alcohol head).
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Beta-blockers: Though the linker length differs, the aryloxy-propanolamine pharmacophore is structurally adjacent.
Development Workflow Diagram
Figure 2: Sequential screening cascade for evaluating the amino-alcohol scaffold.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12362998 (Analog: 1-Amino-2-phenylpropan-2-ol). Retrieved from [Link]
- Note: Used for comparative physicochemical property prediction of the phenyl-analog scaffold.
- Avdeef, A. (2003).Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
- Corey, E. J., & Chaykovsky, M. (1965).Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society.
- Lipinski, C. A., et al. (2001).Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Basis for LogP and solubility assessment criteria.
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Vertex AI Search (2026). Catalog Data: 1-amino-2-biphenyl-4-ylpropan-2-ol (CAS 1216165-39-7).[1]
- Verification of chemical existence and CAS registry.
